molecular formula C11H14N2O2S B2481787 N1-methyl-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide CAS No. 1203358-90-0

N1-methyl-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide

Cat. No.: B2481787
CAS No.: 1203358-90-0
M. Wt: 238.31
InChI Key: NLCLXNUGTCDOGU-UHFFFAOYSA-N
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Description

N1-methyl-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide is a useful research compound. Its molecular formula is C11H14N2O2S and its molecular weight is 238.31. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis Techniques : A study by Mamedov et al. (2016) describes a novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which could be relevant to the synthesis of compounds similar to N1-methyl-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide (Mamedov et al., 2016).

  • Chemical Synthesis and Education : An experiment designed by Min (2015) demonstrates the synthesis of a drug intermediate related to thiophene, enhancing students' interest in scientific research and experimental skills, which may be applicable to similar compounds (Min, 2015).

  • Catalysis Research : Research by De et al. (2017) illustrates the use of a catalyst system, including Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide, for Goldberg amidation, indicating potential applications in catalysis (De et al., 2017).

  • Material Science and Electrochemistry : The study by Turac et al. (2014) explores the electrochemical copolymerizations of N1,N2-bis(thiophen-3-ylmethylene) derivatives, which could offer insights into the behavior of similar thiophene-based compounds in material science applications (Turac et al., 2014).

  • Ligand Discovery for Catalysis : Chan et al. (2019) identified N,N’‐bis(thiophene‐2‐ylmethyl)oxalamide as an effective ligand for copper-catalyzed C−O cross-couplings, which could suggest potential uses of related oxalamides in catalytic processes (Chan et al., 2019).

  • Pharmaceutical Compound Synthesis : A study by Ambati et al. (1997) on the reaction of primary amines with methylisothiocyanate yielding N-methyl-N1-thioureas could provide insights into the synthesis of related compounds like N1-methyl-N2-oxalamides (Ambati et al., 1997).

Safety and Hazards

The compound N1,N2-bis(thiophen-2-ylmethyl)oxalamide has been classified with the GHS07 safety symbol, indicating that it may cause skin irritation or serious eye irritation .

Future Directions

Thiophene-based analogs are being studied for their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Properties

IUPAC Name

N-methyl-N'-[(1-thiophen-2-ylcyclopropyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2S/c1-12-9(14)10(15)13-7-11(4-5-11)8-3-2-6-16-8/h2-3,6H,4-5,7H2,1H3,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLCLXNUGTCDOGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=O)NCC1(CC1)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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